molecular formula C7H13ClO2 B14065983 6-Chloro-5-methoxyhexan-3-one CAS No. 102516-16-5

6-Chloro-5-methoxyhexan-3-one

Cat. No.: B14065983
CAS No.: 102516-16-5
M. Wt: 164.63 g/mol
InChI Key: PZUASOIKUYZYIH-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxyhexan-3-one is an organic compound with the molecular formula C7H13ClO2 It is a chlorinated ketone with a methoxy group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxyhexan-3-one can be achieved through several methods. One common approach involves the chlorination of 5-methoxyhexan-3-one. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxyhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Amines, thioethers, or ethers.

Scientific Research Applications

6-Chloro-5-methoxyhexan-3-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxyhexan-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies on its interaction with specific enzymes or receptors are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methoxyhexan-3-one
  • 6-Methoxyhexan-3-one
  • 5-Methoxyhexan-3-one

Comparison

6-Chloro-5-methoxyhexan-3-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties. Compared to 5-Chloro-6-methoxyhexan-3-one, the position of the chlorine atom can significantly affect the compound’s reactivity and interaction with other molecules. The methoxy group increases the compound’s solubility in organic solvents and can influence its overall stability and reactivity.

Properties

CAS No.

102516-16-5

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

6-chloro-5-methoxyhexan-3-one

InChI

InChI=1S/C7H13ClO2/c1-3-6(9)4-7(5-8)10-2/h7H,3-5H2,1-2H3

InChI Key

PZUASOIKUYZYIH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(CCl)OC

Origin of Product

United States

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